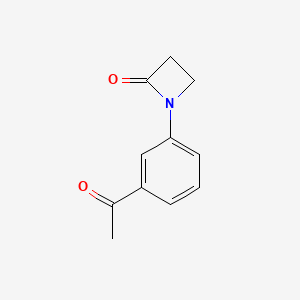
1-(3-acetylphenyl)azetidin-2-one
Overview
Description
1-(3-acetylphenyl)azetidin-2-one: is a derivative of azetidinone, a four-membered lactam ring. . The compound this compound, specifically, has garnered interest for its potential biological activities and applications in synthetic organic chemistry.
Mechanism of Action
Target of Action
It’s worth noting that azetidin-2-one derivatives, a class of compounds to which 1-(3-acetylphenyl)azetidin-2-one belongs, have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
The inherent rigidity of spirocyclic compounds, a class that includes azetidin-2-one derivatives, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting they may interact with multiple biochemical pathways .
Result of Action
Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-Azetidinone, 1-(3-acetylphenyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The compound can inhibit or activate this enzyme, thereby affecting the metabolic pathways it regulates . Additionally, 2-Azetidinone, 1-(3-acetylphenyl)- has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and impacting downstream signaling events .
Cellular Effects
2-Azetidinone, 1-(3-acetylphenyl)- exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis through oxidative stress-mediated pathways . This compound influences cell signaling pathways, including the intrinsic mitochondrial pathway, leading to the activation of caspases and subsequent cell death. Furthermore, 2-Azetidinone, 1-(3-acetylphenyl)- affects gene expression by modulating transcription factors and epigenetic regulators, thereby altering the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Azetidinone, 1-(3-acetylphenyl)- involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling . Additionally, 2-Azetidinone, 1-(3-acetylphenyl)- can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azetidinone, 1-(3-acetylphenyl)- have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits moderate stability under physiological conditions, with a half-life of approximately 24 hours . Over time, it undergoes hydrolysis and other degradation processes, leading to the formation of inactive metabolites. Long-term studies have shown that prolonged exposure to 2-Azetidinone, 1-(3-acetylphenyl)- can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Azetidinone, 1-(3-acetylphenyl)- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in xenograft models . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of dose optimization in preclinical studies to maximize the compound’s efficacy while minimizing adverse effects .
Metabolic Pathways
2-Azetidinone, 1-(3-acetylphenyl)- is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolites can have different pharmacological activities and contribute to the overall effects of the compound. Additionally, 2-Azetidinone, 1-(3-acetylphenyl)- can influence metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 2-Azetidinone, 1-(3-acetylphenyl)- within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and distribution. Additionally, binding proteins, such as albumin, can influence the compound’s bioavailability and tissue distribution. These factors play a crucial role in determining the pharmacokinetics and pharmacodynamics of 2-Azetidinone, 1-(3-acetylphenyl)- .
Subcellular Localization
The subcellular localization of 2-Azetidinone, 1-(3-acetylphenyl)- is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, phosphorylation or acetylation of the compound can direct it to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression . Understanding the subcellular localization of 2-Azetidinone, 1-(3-acetylphenyl)- is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-acetylphenyl)azetidin-2-one can be achieved through several methods. One efficient method involves the [2 + 2] ketene-imine cycloaddition of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . This method yields monocyclic, spirocyclic, and 3-electron-withdrawing group beta-lactams in good to excellent yields.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of acyl halides with tertiary amines to generate ketenes, which then react with imines to form the azetidinone ring . This method is favored due to its efficiency and the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-acetylphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidinones, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-acetylphenyl)azetidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Penicillins: These antibiotics also contain a beta-lactam ring and are widely used to treat bacterial infections.
Cephalosporins: Another class of beta-lactam antibiotics with a broader spectrum of activity compared to penicillins.
Carbapenems: These are highly effective beta-lactam antibiotics used for treating severe or high-risk bacterial infections.
Monobactams: A class of beta-lactam antibiotics that are effective against gram-negative bacteria.
Uniqueness: 1-(3-acetylphenyl)azetidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other beta-lactam compounds.
Properties
IUPAC Name |
1-(3-acetylphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)9-3-2-4-10(7-9)12-6-5-11(12)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXZFPHDSAVEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
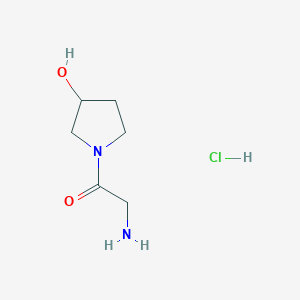
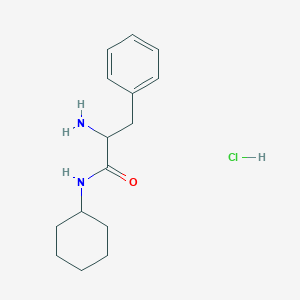
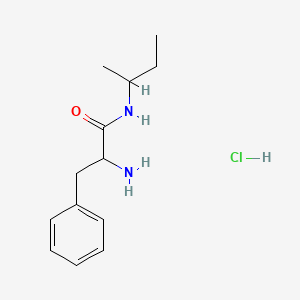
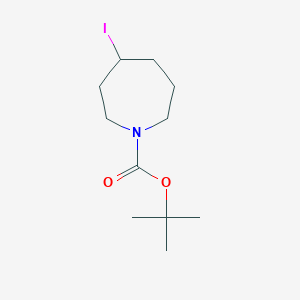
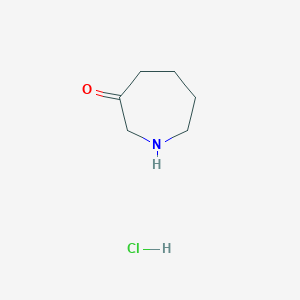
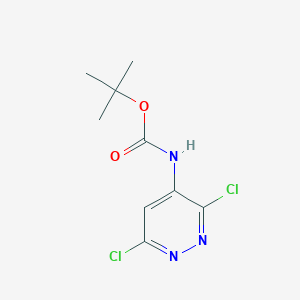
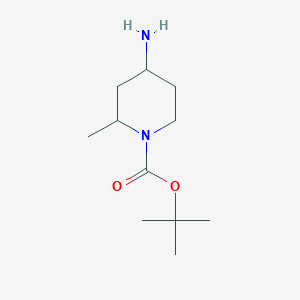
![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)
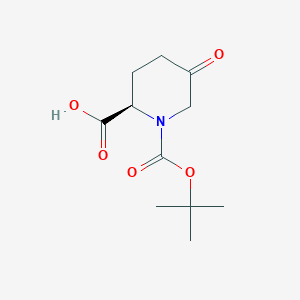
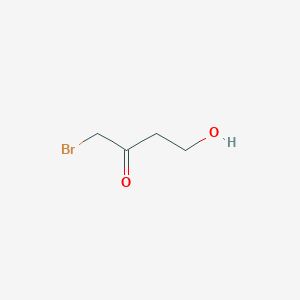

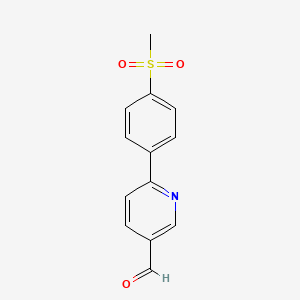

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)
